- InBr3-Promoted Divergent Approach to Polysubstituted Indoles and Quinolines from 2-Ethynylanilines: Switch from an Intramolecular Cyclization to an Intermolecular Dimerization by a Type of Terminal Substituent Group, Journal of Organic Chemistry, 2008, 73(11), 4160-4165

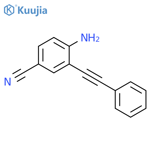

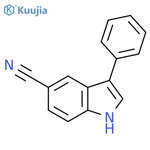

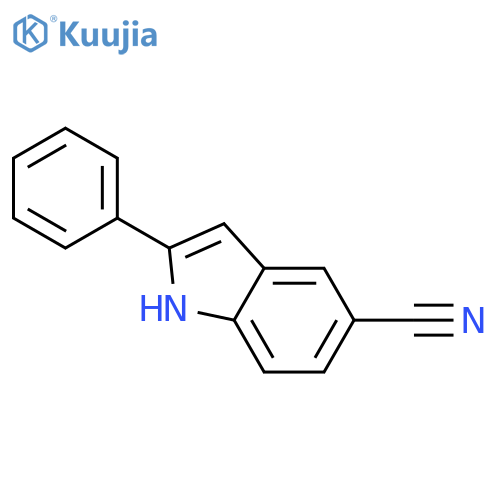

Cas no 96887-11-5 (1H-Indole-5-carbonitrile,2-phenyl-)

96887-11-5 structure

商品名:1H-Indole-5-carbonitrile,2-phenyl-

CAS番号:96887-11-5

MF:C15H10N2

メガワット:218.253303050995

CID:803540

1H-Indole-5-carbonitrile,2-phenyl- 化学的及び物理的性質

名前と識別子

-

- 1H-Indole-5-carbonitrile,2-phenyl-

- 2-phenyl-1H-indole-5-carbonitrile

- 2-phenyl-1H-indole-5-kohlenitrile

- 2-phenyl-5-cyanoindole

- 2-phenylindole-5-carbonitrile

- 5-cyano-2-phenylindole

- 2-Phenyl-1H-indole-5-carbonitrile (ACI)

-

- インチ: 1S/C15H10N2/c16-10-11-6-7-14-13(8-11)9-15(17-14)12-4-2-1-3-5-12/h1-9,17H

- InChIKey: IYFJGCSGRAMZRA-UHFFFAOYSA-N

- ほほえんだ: N#CC1C=C2C(NC(C3C=CC=CC=3)=C2)=CC=1

計算された属性

- せいみつぶんしりょう: 218.08400

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 310

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 3.4

じっけんとくせい

- PSA: 39.58000

- LogP: 3.70658

1H-Indole-5-carbonitrile,2-phenyl- セキュリティ情報

1H-Indole-5-carbonitrile,2-phenyl- 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1H-Indole-5-carbonitrile,2-phenyl- 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Catalysts: Indium tribromide Solvents: Toluene ; 2 h, reflux

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Reagents: Diethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylacetamide ; rt

1.2 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ; 140 °C

1.2 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ; 140 °C

リファレンス

- Structure-activity relationships and docking studies of synthetic 2-arylindole derivatives determined with aromatase and quinone reductase 1, Bioorganic & Medicinal Chemistry Letters, 2017, 27(24), 5393-5399

ごうせいかいろ 3

はんのうじょうけん

1.1 Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ; overnight, rt

1.2 Reagents: Lithium hydroxide Solvents: N-Methyl-2-pyrrolidone ; 12 h, 100 °C; 100 °C → rt

1.3 Solvents: Water ; rt

1.2 Reagents: Lithium hydroxide Solvents: N-Methyl-2-pyrrolidone ; 12 h, 100 °C; 100 °C → rt

1.3 Solvents: Water ; rt

リファレンス

- Chiral Bronsted Acid from Chiral Phosphoric Acid Boron Complex and Water: Asymmetric Reduction of Indoles, Angewandte Chemie, 2020, 59(8), 3294-3299

ごうせいかいろ 4

はんのうじょうけん

1.1 Reagents: Propanoic acid, 2,2-dimethyl-, cesium salt (1:1) Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium , Tris[4-(trifluoromethyl)phenyl]phosphine Solvents: 1,4-Dioxane ; 120 °C

リファレンス

- Structure-activity relationships of 2-aryl-1H-indole inhibitors of the NorA efflux pump in Staphylococcus aureus, Bioorganic & Medicinal Chemistry Letters, 2008, 18(15), 4294-4297

ごうせいかいろ 5

はんのうじょうけん

リファレンス

- Convenient synthesis of 2-substituted indoles from 2-ethynylanilines with tetrabutylammonium fluoride, Journal of the Chemical Society, 1999, (1999), 529-534

ごうせいかいろ 6

はんのうじょうけん

1.1 Reagents: Diethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylacetamide ; 1.5 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ; 3.0 h, 140 °C; 140 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water ; rt

1.2 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ; 3.0 h, 140 °C; 140 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water ; rt

リファレンス

- Simple indole synthesis by one-pot Sonogashira coupling-NaOH-mediated cyclization, Synlett, 2008, (19), 3006-3010

ごうせいかいろ 7

はんのうじょうけん

1.1 Reagents: Diisopropylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium (silica-supported) Solvents: Acetonitrile ; rt; 12 h, 60 °C; cooled

1.2 Reagents: Tetrabutylammonium fluoride ; 2 h, rt

1.3 2 h, 60 °C

1.4 Reagents: Hydrochloric acid Catalysts: Palladium chloride Solvents: Water ; 24 h, reflux

1.2 Reagents: Tetrabutylammonium fluoride ; 2 h, rt

1.3 2 h, 60 °C

1.4 Reagents: Hydrochloric acid Catalysts: Palladium chloride Solvents: Water ; 24 h, reflux

リファレンス

- One-pot/four-step/palladium-catalyzed synthesis of indole derivatives: the combination of heterogeneous and homogeneous systems, Advanced Synthesis & Catalysis, 2008, 350(16), 2498-2502

ごうせいかいろ 8

はんのうじょうけん

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 12 - 24 h, reflux

1.2 Catalysts: Silver carbonate , Triphenylphosphine , Palladium diacetate Solvents: 1,4-Dioxane ; 24 h, 120 °C

1.2 Catalysts: Silver carbonate , Triphenylphosphine , Palladium diacetate Solvents: 1,4-Dioxane ; 24 h, 120 °C

リファレンス

- Pd-Catalyzed Imine Cyclization: Synthesis of Antimalarial Natural Products Aplidiopsamine A, Marinoquinoline A, and Their Potential Hybrid NCLite-M1, Organic Letters, 2012, 14(22), 5804-5807

ごうせいかいろ 9

はんのうじょうけん

1.1 Catalysts: Indium tribromide Solvents: Toluene ; 2 h, reflux

リファレンス

- InBr3-catalyzed intramolecular cyclization of 2-alkynylanilines leading to polysubstituted indole and its application to one-pot synthesis of an amino acid precursor, Tetrahedron Letters, 2006, 47(5), 631-634

ごうせいかいろ 10

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide Catalysts: 4,7-Diphenyl-1,10-phenanthroline Solvents: Dimethyl sulfoxide ; 8 h, 60 °C; 60 °C → rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

リファレンス

- Modular Counter-Fischer-Indole Synthesis through Radical-Enolate Coupling, Organic Letters, 2021, 23(3), 1096-1102

ごうせいかいろ 11

はんのうじょうけん

1.1 Catalysts: Palladium Solvents: Water , Rhodiasolv Polarclean ; 4 h, 120 °C

リファレンス

- Polarclean/Water as a Safe and Recoverable Medium for Selective C2-Arylation of Indoles Catalyzed by Pd/C, ACS Sustainable Chemistry & Engineering, 2020, 8(44), 16441-16450

ごうせいかいろ 12

はんのうじょうけん

1.1 Reagents: Silver acetate , Sulfuric acid Catalysts: Palladium chloride Solvents: Dimethylformamide , Acetonitrile ; 40 min, 100 °C

リファレンス

- Microwave-accelerated Pd-catalyzed desulfitative direct C2-arylation of free (NH)-indoles with arylsulfinic acids, Chemistry - An Asian Journal, 2013, 8(12), 3185-3190

ごうせいかいろ 13

はんのうじょうけん

1.1 Catalysts: Perfluorooctanoic acid , Tetraaquatetra-μ3-hydroxytetrahydroxytetra-μ3-oxobis[μ-[4-[3,6,8-tris(4-carboxyp… Solvents: Dimethylformamide ; 24 h, 60 °C

1.2 Catalysts: Palladium acetylacetonate Solvents: Chloroform ; rt; 30 min, rt

1.3 Reagents: Potassium acetate , Oxygen Solvents: Water ; 24 h, 100 °C

1.2 Catalysts: Palladium acetylacetonate Solvents: Chloroform ; rt; 30 min, rt

1.3 Reagents: Potassium acetate , Oxygen Solvents: Water ; 24 h, 100 °C

リファレンス

- Water-medium C-H activation over a hydrophobic perfluoroalkane-decorated metal-organic framework platform, Journal of Catalysis, 2016, 333, 1-7

ごうせいかいろ 14

はんのうじょうけん

1.1 Reagents: Acetic acid , Oxygen Catalysts: Cupric acetate , Palladium diacetate Solvents: Acetic acid ; 12 h, rt

リファレンス

- Palladium-Catalyzed Direct C-2 Arylation of Indoles with Potassium Aryltrifluoroborate Salts, Journal of Organic Chemistry, 2008, 73(18), 7428-7431

ごうせいかいろ 15

はんのうじょうけん

リファレンス

- Synthesis and antimalarial activity of some indole and benzimidazole amidine derivatives, Yiyao Gongye, 1985, 16(9), 394-9

ごうせいかいろ 16

はんのうじょうけん

1.1 Reagents: Tetrabutylammonium fluoride Catalysts: Cuprous iodide , Dichloro(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 4 h, reflux

リファレンス

- Convenient indole synthesis from 2-iodoanilines and terminal alkynes by the sequential Sonogashira reaction and the cyclization reaction promoted by tetrabutylammonium fluoride (TBAF), Chemical & Pharmaceutical Bulletin, 2003, 51(10), 1170-1173

ごうせいかいろ 17

はんのうじょうけん

1.1 Reagents: Diethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylacetamide ; 1 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ; rt → 140 °C; > 1 h, 140 °C

1.2 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ; rt → 140 °C; > 1 h, 140 °C

リファレンス

- Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors, Organic & Biomolecular Chemistry, 2012, 10(44), 8835-8847

ごうせいかいろ 18

はんのうじょうけん

1.1 Reagents: Zinc bromide Solvents: Toluene ; 23 °C; 3 h, 23 °C → 120 °C

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

リファレンス

- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators, Journal of Medicinal Chemistry, 2019, 62(10), 5049-5062

ごうせいかいろ 19

はんのうじょうけん

1.1 Reagents: Trifluoromethanesulfonic acid , Oxygen Catalysts: 2482553-20-6 Solvents: Dimethyl sulfoxide ; 5 min, rt; 24 h, 60 °C

リファレンス

- Well-defined (NHC)Pd(N-heterocyclic carboxylate)(OAc) complexes-catalyzed direct C2-arylation of free (NH)-indoles with arylsulfonyl hydrazides, Applied Organometallic Chemistry, 2020, 34(12),

ごうせいかいろ 20

はんのうじょうけん

1.1 Reagents: Sodium acetate Catalysts: Triphenylphosphine oxide , Palladium diacetate Solvents: 1,4-Dioxane ; 15 h, 90 °C

リファレンス

- Palladium-Catalyzed Tandem Nucleophilic Addition/C-H Functionalization of Anilines and Bromoalkynes for the Synthesis of 2-Phenylindoles, Organic Letters, 2023, 25(9), 1409-1414

ごうせいかいろ 21

はんのうじょうけん

1.1 Reagents: Cesium carbonate Solvents: Toluene ; 4 h, 150 °C

リファレンス

- Cesium Carbonate-Promoted Hydroamidation of Alkynes: Enamides, Indoles and the Effect of Iron(III) Chloride, Advanced Synthesis & Catalysis, 2012, 354(16), 3054-3064

ごうせいかいろ 22

はんのうじょうけん

1.1 Reagents: Sulfuric acid , Potassium persulfate Catalysts: Palladium (triazole-functionalized, silica-bound) Solvents: Methanol ; 10 h, rt

リファレンス

- A highly efficient and recyclable Fe3O4 magnetic nanoparticle immobilized palladium catalyst for the direct C-2 arylation of indoles with arylboronic acids, Catalysis Science & Technology, 2014, 4(7), 1979-1988

ごうせいかいろ 23

はんのうじょうけん

1.1 Reagents: Acetic acid , Oxygen Catalysts: Palladium diacetate ; 8 h, 1.0 atm, rt

リファレンス

- Iminyl-radicals by electrochemical decarboxylation of α-imino-oxy acids: construction of indole-fused polycyclics, Chemical Communications (Cambridge, 2021, 57(79), 10242-10245

ごうせいかいろ 24

はんのうじょうけん

リファレンス

- Pd-Catalyzed Asymmetric Dearomatization of Indoles via Decarbonylative Heck-Type Reaction of Thioesters, Organic Letters, 2021, 23(1), 172-177

ごうせいかいろ 25

はんのうじょうけん

1.1 Reagents: Potassium carbonate Catalysts: L-Proline , Copper bromide (CuBr) Solvents: Dimethyl sulfoxide ; 3 h, 100 °C

リファレンス

- Copper catalyzed domino decarboxylative cross coupling-cyclisation reactions: synthesis of 2-arylindoles, Tetrahedron Letters, 2012, 53(32), 4248-4252

ごうせいかいろ 26

はんのうじょうけん

1.1 Solvents: Toluene ; 5.5 d, rt

1.2 Reagents: Tetrabutylammonium bromide , Oxygen Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ; 28 h, 60 °C

1.2 Reagents: Tetrabutylammonium bromide , Oxygen Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ; 28 h, 60 °C

リファレンス

- A Scalable Method for Regioselective 3-Acylation of 2-Substituted Indoles under Basic Conditions, Journal of Organic Chemistry, 2015, 80(1), 471-481

1H-Indole-5-carbonitrile,2-phenyl- Raw materials

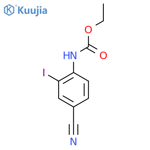

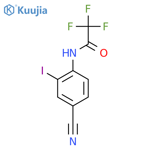

- Benzonitrile, 4-amino-3-(phenylethynyl)-

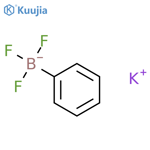

- Potassium phenyltrifluoroborate

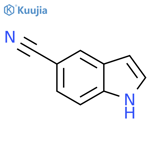

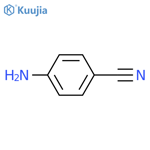

- 5-Cyanoindole

- Benzenesulfonyl Hydrazide

- N-(4-Cyano-2-iodophenyl)-2,2,2-trifluoroacetamide

- Phenylboronic acid

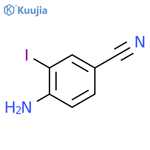

- 4-Amino-3-iodobenzonitrile

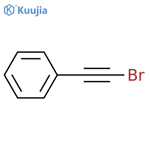

- (Bromoethynyl)benzene

- Borate(1-),tetrafluoro-

- Iodobenzene

- Carbamic acid, (4-cyano-2-iodophenyl)-, ethyl ester

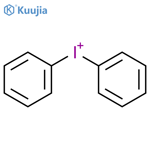

- Iodonium, diphenyl-

- ethynyltrimethylsilane

- Acetamide, N-[4-cyano-2-(2-phenylethynyl)phenyl]-

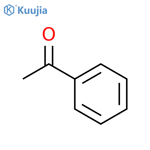

- Acetophenone

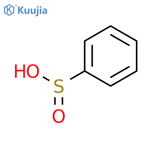

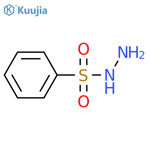

- Benzenesulfinic acid

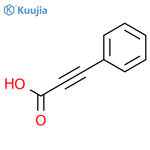

- Phenylpropiolic acid

- 4-Aminobenzonitrile

1H-Indole-5-carbonitrile,2-phenyl- Preparation Products

1H-Indole-5-carbonitrile,2-phenyl- 関連文献

-

Lei Zhang,Pinhua Li,Can Liu,Jin Yang,Min Wang,Lei Wang Catal. Sci. Technol. 2014 4 1979

96887-11-5 (1H-Indole-5-carbonitrile,2-phenyl-) 関連製品

- 28719-00-8(6-Cyano-2-(4-cyanophenyl)indole)

- 903197-93-3(5-4-(3-methoxybenzoyl)piperazin-1-yl-2-phenyl-1,3-oxazole-4-carbonitrile)

- 2034292-46-9(N-(4-chlorophenyl)methyl-4-3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-ylpiperidine-1-carboxamide)

- 1593703-69-5(3-(3-chloro-2-fluorophenyl)methylazetidine)

- 1339352-64-5(1-{1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-ylmethyl}piperazine)

- 60693-35-8(1-(3-fluorophenyl)-2,5-Pyrrolidinedione)

- 2007916-10-9((3R)-N-{3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-amine hydrochloride)

- 1261870-61-4(2-Amino-3-(3-(trifluoromethyl)phenyl)pyridine-6-acetonitrile)

- 1803923-79-6(3-Amino-2-cyano-6-methoxy-5-(trifluoromethoxy)pyridine)

- 1417459-82-5(1-3-(difluoromethoxy)phenyl-2,2,2-trifluoroethan-1-one)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬